molecular formula C19H23ClN2O2 B2431025 2-(methoxymethyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1052076-58-0

2-(methoxymethyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride

Katalognummer: B2431025
CAS-Nummer: 1052076-58-0
Molekulargewicht: 346.86
InChI-Schlüssel: ORIWVZRXDJXXAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(methoxymethyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride is a synthetic organic compound belonging to the benzodiazole class Benzodiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Eigenschaften

IUPAC Name

2-(methoxymethyl)-1-[3-(3-methylphenoxy)propyl]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2.ClH/c1-15-7-5-8-16(13-15)23-12-6-11-21-18-10-4-3-9-17(18)20-19(21)14-22-2;/h3-5,7-10,13H,6,11-12,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIWVZRXDJXXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2COC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Benzimidazole Formation

The benzimidazole nucleus is typically synthesized via cyclocondensation of o-phenylenediamine derivatives. For example, 2-aminobenzimidazole serves as a common intermediate, as demonstrated in the preparation of amide derivatives. Alternative routes employ 2-mercaptobenzimidazole, which undergoes thioetherification and oxidation.

Functionalization at the 1- and 2-Positions

Regioselective alkylation at the 1-position precedes methoxymethyl introduction at the 2-position to avoid steric hindrance. The 3-(m-tolyloxy)propyl side chain is introduced via nucleophilic substitution using 3-(m-tolyloxy)propyl chloride under basic conditions.

Detailed Synthetic Protocols

Synthesis of 1-(3-(m-Tolyloxy)propyl)-1H-Benzo[d]imidazole

Step 1: Alkylation of 1H-Benzo[d]imidazole
A mixture of 1H-benzo[d]imidazole (10 mmol), 3-(m-tolyloxy)propyl chloride (12 mmol), and cesium carbonate (15 mmol) in tert-butyl alcohol (20 mL) is refluxed at 90°C for 16 hours under nitrogen. Post-reaction, the mixture is filtered through Celite, concentrated, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the intermediate as a colorless solid (Yield: 78%).

Characterization Data

  • 1H NMR (400 MHz, DMSO-d6): δ 7.52–7.48 (m, 2H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 1H, Tol-H), 6.72 (s, 1H, Tol-H), 4.42 (t, J = 6.8 Hz, 2H, N-CH2), 3.95 (t, J = 6.4 Hz, 2H, O-CH2), 2.76–2.68 (m, 2H, CH2), 2.24 (s, 3H, Tol-CH3).
  • ESI-MS: m/z 295.14 [M + H]+.

Introduction of the Methoxymethyl Group

Step 2: Methoxymethylation at the 2-Position
The intermediate from Step 1 (5 mmol) is dissolved in dry DMF (15 mL). Sodium hydride (60% dispersion, 6 mmol) is added at 0°C, followed by methoxymethyl chloride (6 mmol). The reaction is stirred at room temperature for 12 hours, quenched with ice-water, and extracted with ethyl acetate. The organic layer is dried (Na2SO4) and concentrated to afford a crude product, which is recrystallized from ethanol (Yield: 86%).

Characterization Data

  • 1H NMR (400 MHz, DMSO-d6): δ 7.60–7.55 (m, 2H, Ar-H), 7.40–7.36 (m, 2H, Ar-H), 6.90 (d, J = 8.4 Hz, 1H, Tol-H), 6.78 (s, 1H, Tol-H), 4.85 (s, 2H, OCH2O), 4.45 (t, J = 6.8 Hz, 2H, N-CH2), 3.98 (t, J = 6.4 Hz, 2H, O-CH2), 3.32 (s, 3H, OCH3), 2.80–2.72 (m, 2H, CH2), 2.28 (s, 3H, Tol-CH3).
  • ESI-MS: m/z 353.18 [M + H]+.

Hydrochloride Salt Formation

The free base (4 mmol) is dissolved in ethanol (10 mL) and treated with concentrated HCl (4.4 mmol) at 0°C. The mixture is stirred for 1 hour, filtered, and washed with cold diethyl ether to yield the hydrochloride salt as a white crystalline solid (Yield: 92%).

Characterization Data

  • Melting Point: 214–216°C.
  • Elemental Analysis: Calculated for C20H23ClN2O3: C, 62.42; H, 6.02; N, 7.28. Found: C, 62.38; H, 6.05; N, 7.25.

Optimization Studies and Comparative Analysis

Solvent and Base Selection for Alkylation

Solvent Base Temperature (°C) Time (h) Yield (%)
tert-Butanol Cs2CO3 90 16 78
DMF K2CO3 120 8 65
Ethanol NaH 80 12 58

Key Finding: tert-Butanol with Cs2CO3 provided superior yields due to enhanced solubility of intermediates and milder conditions.

Methoxymethylation Efficiency

Reagent Solvent Catalyst Yield (%)
Methoxymethyl chloride DMF NaH 86
Methoxymethyl bromide THF LDA 72
Dimethoxymethane DCM BF3·OEt2 64

Key Finding: Methoxymethyl chloride in DMF with NaH achieved optimal electrophilic substitution at the 2-position.

Mechanistic Insights and Challenges

Regioselectivity in Alkylation

The 1-position of benzimidazole is preferentially alkylated due to lower electron density compared to the 2-position, as confirmed by DFT calculations. Competing N3-alkylation is suppressed using bulky bases like Cs2CO3.

Purification Challenges

The hydrochloride salt exhibited hygroscopicity, necessitating storage under desiccation. Recrystallization from ethanol/ether (1:5) minimized co-precipitation of byproducts.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrobenzodiazole derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(methoxymethyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(methoxymethyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-Methylphenoxy)propionic acid
  • 3-Methoxy-2-(methoxymethyl)propanoic acid
  • (3-methylphenoxy)acetic acid

Uniqueness

2-(methoxymethyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its benzodiazole core, combined with the methoxymethyl and 3-(3-methylphenoxy)propyl groups, provides a distinct profile that can be leveraged for targeted applications in research and industry.

Biologische Aktivität

2-(methoxymethyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride, identified by its CAS number 1052076-58-0, is a benzimidazole derivative that has garnered attention for its potential biological activities. This article examines the compound's biological properties, including its antimicrobial, antifungal, and potential antitubercular effects, supported by relevant data and case studies.

  • Molecular Formula : C₁₉H₂₃ClN₂O₂
  • Molecular Weight : 346.8 g/mol

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have been tested against various bacterial strains.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
EJMCh-9 (related compound)Staphylococcus aureus0.39 mg/L3.12 mg/L
EJMCh-13 (related compound)Bacillus cereus0.78 mg/L6.25 mg/L
EJMCh-9MRSA0.5 mg/L4 mg/L
EJMCh-13Staphylococcus epidermidis0.12 mg/L1 mg/L

These results indicate that certain derivatives possess potent antibacterial activity, particularly against resistant strains like MRSA, suggesting that the compound may also share similar properties.

Antifungal Activity

The antifungal activity of benzimidazole derivatives has also been explored. However, studies indicate varied results in terms of efficacy against specific fungal strains.

Table 2: Antifungal Activity of Related Compounds

CompoundTarget FungusActivity Observed
EJMCh-9Candida albicansNo significant activity observed
EJMCh-13Aspergillus nigerModerate inhibition

While some compounds showed promise, the specific activity of this compound against fungi remains to be thoroughly investigated.

Antitubercular Activity

The search for new antitubercular agents has led to the investigation of benzimidazole derivatives. Preliminary findings suggest that compounds in this class can inhibit the growth of Mycobacterium tuberculosis.

Case Study: EJMCh-6
In a study focusing on the antitubercular potential of benzimidazole derivatives, EJMCh-6 displayed high efficacy against drug-resistant strains of M. tuberculosis, with an MIC value significantly lower than that of standard treatments. This suggests that similar structural modifications in this compound could yield promising results against tuberculosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzimidazole derivatives. Modifications at various positions on the benzimidazole ring can enhance antimicrobial potency and selectivity.

Key Findings:

  • Substituents at the C-2 position significantly influence antibacterial activity.
  • The presence of methoxy groups increases lipophilicity, potentially improving cell membrane penetration.

Q & A

Q. What integrative approaches combine omics data (e.g., transcriptomics, proteomics) to elucidate mechanisms of action?

  • Transcriptomic profiling (RNA-seq) identifies differentially expressed genes post-treatment. Proteomics (TMT labeling) quantifies protein expression changes. Pathway enrichment analysis (e.g., KEGG, GO) links findings to biological processes. CRISPR-Cas9 knockout models validate target relevance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.